molecular formula C15H15N3OS B5820486 1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea

1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B5820486
M. Wt: 285.4 g/mol
InChI Key: RZLXJUUXHUHQBM-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

The synthesis of 1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 5-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, can enhance the yield and efficiency of the synthesis.

Chemical Reactions Analysis

1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the thiourea moiety, leading to the formation of sulfonyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

    Hydrolysis: Under acidic or basic conditions, the thiourea moiety can be hydrolyzed to yield the corresponding amine and isothiocyanate derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its thiourea moiety is known to interact with various biological targets, making it a candidate for developing new therapeutic agents.

    Biological Studies: Researchers study the compound’s interactions with enzymes and proteins to understand its mechanism of action and potential as an enzyme inhibitor.

    Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific properties, such as conductivity or catalytic activity.

    Agriculture: Thiourea derivatives, including this compound, are explored for their potential as plant growth regulators and pesticides.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s acetyl and pyridine groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-Acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(pyridin-2-yl)thiourea: This compound lacks the acetyl group, which may affect its binding affinity and specificity.

    1-(4-Methylphenyl)-3-(5-methylpyridin-2-yl)thiourea: The presence of a methyl group instead of an acetyl group can influence the compound’s reactivity and interactions with biological targets.

    1-(4-Acetylphenyl)-3-(pyridin-2-yl)thiourea: The absence of the methyl group on the pyridine ring may alter the compound’s chemical properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-acetylphenyl)-3-(5-methylpyridin-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-3-8-14(16-9-10)18-15(20)17-13-6-4-12(5-7-13)11(2)19/h3-9H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLXJUUXHUHQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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